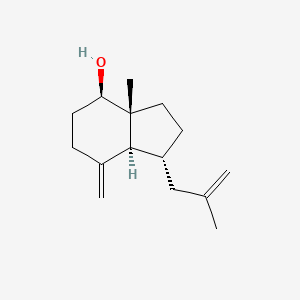
JWH 018 6-hydroxyindole metabolite-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 6-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 6-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.
Scientific Research Applications
Metabolite Differentiation and Identification
Mass Spectrometric Hydroxyl-Position Determination Method : A study developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) to differentiate the positional isomers of JWH-018's hydroxyindole metabolites. This method enabled the identification of the 6-hydroxyindole metabolite in JWH-018 administered mice (Kusano et al., 2016).
Quantitative Measurement in Human Urine : A liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, along with automated solid-phase extraction, was used to quantitatively measure omega and omega-1 metabolites of JWH-018 in human urine. This method provided rapid resolution and sensitivity for trace analysis (Chimalakonda et al., 2011).
Monitoring in Legal Cases : Another study used LC-MS/MS to monitor urinary metabolites of JWH-018 in drug offenders. It identified various metabolites including 6-hydroxyindole metabolites, highlighting the variation in metabolic patterns (Jang et al., 2013).
Pharmacokinetic Insights
- Pharmacokinetic Properties Study : Research investigating the pharmacokinetics of JWH-018 inhalation in serum revealed insights into its metabolism and the presence of its metabolites, including the 6-hydroxyindol metabolite (Toennes et al., 2017).
Metabolite Characterization
Identification of Common Metabolite : A study identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018, in urine specimens. This metabolite, potentially useful as a biomarker, was characterized using various mass spectrometric and liquid chromatographic techniques (Lovett et al., 2013).
Comparative Metabolite Analysis : Research on AM-2201 metabolites in urine also provided a comparative analysis with JWH-018 abuse, revealing unique metabolic patterns for each drug. This study contributed to differentiating the abuse of various synthetic cannabinoids (Jang et al., 2014).
Activity at Receptors
- Glucuronidated Metabolite Activity : A major glucuronidated metabolite of JWH-018 was studied for its activity at cannabinoid type 1 receptors (CB1Rs). The study found that this metabolite, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at CB1Rs (Seely et al., 2012).
properties
Product Name |
JWH 018 6-hydroxyindole metabolite-d9 |
|---|---|
Molecular Formula |
C24H14D9NO2 |
Molecular Weight |
366.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
OTRCAWIVHSQWPC-YGYNLGCDSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC(O)=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1 |
synonyms |
(6-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



